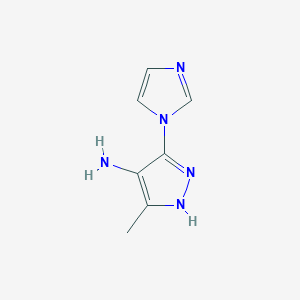

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine

Overview

Description

The compound “3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .Molecular Structure Analysis

The molecular structure of imidazole derivatives has been studied extensively. For instance, the conformational preferring of the title compound is determined by conformational analysis . The structure of imidazole with its respective numbering and resonance hybrids has been depicted .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The molecular weight of a similar compound, 3-(1H-Imidazol-1-yl)propanenitrile, is 121.14 g/mol .Scientific Research Applications

Synthesis and Characterization

- The compound 3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine has been utilized in the synthesis and characterization of various chemical compounds. For example, it has been involved in the synthesis of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles, which are significant in studying biological activities (Uma et al., 2017).

Biological Activity Studies

- This compound has also been a part of research focused on investigating the biological activity of synthesized derivatives. For example, derivatives with chlorine substituents have shown more toxicity against various bacteria, indicating its potential in antimicrobial studies (Uma et al., 2017).

Structural Analysis and Molecular Modeling

- It has been used in the study of hydrogen-bonded sheets and chains in molecular structures, contributing significantly to the understanding of molecular geometry and interactions (Portilla et al., 2007).

Pharmaceutical Research

- Research involving this compound has led to the discovery of new structures with potential pharmaceutical applications. For instance, the synthesis and characterization of various pyrazole derivatives have provided insights into identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Antimicrobial and Antifungal Activities

- Studies have shown that derivatives of this compound exhibit antimicrobial and antifungal properties, which are crucial in developing new therapeutic agents (Menozzi et al., 2004).

Synthesis of Energetic Compounds

- It has been involved in the synthesis of nitrogen-rich compounds like imidazole, 1,2,4-triazole, and tetrazole-based molecules, which have applications in nitrogen-rich gas generators (Srinivas et al., 2014).

Mechanism of Action

Target of Action

A similar compound, (3s)-1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1h-imidazol-1-yl)phenoxy]piperidine, is known to target nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It’s worth noting that imidazole compounds often interact with their targets through the formation of hydrogen bonds and π-π stacking interactions, which can lead to changes in the activity of the target protein .

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway, which has downstream effects on various physiological processes such as vasodilation, immune response, and neurotransmission .

Result of Action

A related compound exhibited potent anti-candida activity, suggesting that it could have antimicrobial effects .

Action Environment

Factors such as ph and temperature can significantly impact the stability and activity of many drugs .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

3-(1H-Imidazol-1-YL)-5-methyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target and context. For instance, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, thereby affecting energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and efficacy in biological systems .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name |

3-imidazol-1-yl-5-methyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-5-6(8)7(11-10-5)12-3-2-9-4-12/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKUJBTVENGRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651275 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239479-70-9 | |

| Record name | 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

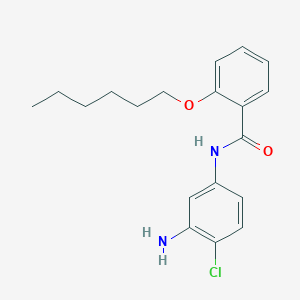

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)